molecular formula C17H7FeO B14727880 CID 138397622

CID 138397622

Cat. No.: B14727880
M. Wt: 283.08 g/mol
InChI Key: JMKVQOOPUXKMSG-UHFFFAOYSA-N
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Description

CID 138397622 (PubChem Compound Identifier 138397622) is a chemical compound cataloged in the PubChem database. For instance, this compound likely shares analytical workflows with other PubChem entries, such as GC-MS profiling for purity assessment and structural elucidation (Figure 1C, ). Its inclusion in PubChem implies standardized documentation of physicochemical properties (e.g., molecular weight, solubility) and bioactivity data, though specific experimental details for this CID remain undisclosed in the available sources.

Properties

Molecular Formula

C17H7FeO

Molecular Weight

283.08 g/mol

InChI

InChI=1S/C12H7O.C5.Fe/c1-13-12-8-6-11(7-9-12)10-4-2-3-5-10;1-2-4-5-3-1;/h6-9H,1H3;;/q2*-1;+2

InChI Key

JMKVQOOPUXKMSG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C=C=C=[C-]2.[C-]1=C=C=C=[C]1.[Fe+2]

Origin of Product

United States

Preparation Methods

Industrial Production Methods: Industrial production methods for CID 138397622 are not explicitly documented.

Chemical Reactions Analysis

Types of Reactions: CID 138397622 undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions: Common reagents and conditions for reactions involving this compound are not explicitly mentioned in the available literature. it is likely that standard organic chemistry reagents and conditions are applicable.

Scientific Research Applications

CID 138397622 has a wide range of scientific research applications. It is used in chemistry, biology, medicine, and industry for various purposes . In chemistry, it is employed in advanced tandem mass spectrometry to analyze metabolites and lipids. In biology and medicine, it may be used to study molecular interactions and pathways. In industry, it is utilized in the production of specialty materials and fine chemicals .

Mechanism of Action

The mechanism of action of CID 138397622 involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is not available, it is likely that the compound exerts its effects through binding to specific proteins or enzymes, thereby influencing biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

CID 138397622 can be contextualized against structurally related compounds from the evidence:

  • Oscillatoxin Derivatives (CIDs 101283546, 185389, 156582093, 156582092): These marine-derived toxins share a polyketide backbone but differ in substituents (e.g., methyl groups, hydroxylations) that influence toxicity and solubility. This compound may exhibit analogous modularity, though its biological targets remain unverified .
  • Nrf2 Inhibitors (CID 46907796, ChEMBL 1724922, ChEMBL 1711746): These compounds feature heterocyclic cores with sulfonamide or nitro groups.

Physicochemical Properties

Comparative physicochemical parameters are summarized below:

Property This compound CAS 1254115-23-5 CAS 1046861-20-4
Molecular Formula Not reported C₇H₁₄N₂O C₆H₅BBrClO₂
Molecular Weight Not reported 142.20 g/mol 235.27 g/mol
Log Po/w (iLOGP) Not reported 1.83 0.0
Solubility (ESOL) Not reported 86.7 mg/mL 0.24 mg/mL
BBB Permeability Not reported No Yes

Key observations:

  • This compound’s solubility and lipophilicity likely fall within the range of small-molecule drug candidates (e.g., CAS 1254115-23-5), but experimental validation is required.
  • Unlike CAS 1046861-20-4, which crosses the blood-brain barrier (BBB), this compound may lack CNS activity if structurally dissimilar .

Pharmacological Profiles

No direct bioactivity data for this compound are available. Inferred insights from related compounds:

  • Toxicity : Oscillatoxin analogues (CIDs 101283546, 185389) disrupt ion channels, suggesting this compound might share electrophysiological targets .
  • These profiles underscore the need for cytochrome P450 and efflux pump assays for this compound .

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